molecular formula C24H19N3OS B382567 20-(4-methylphenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

20-(4-methylphenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

Cat. No.: B382567
M. Wt: 397.5g/mol
InChI Key: GNDRBFZGKKDPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimido and phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves multiple steps, including the condensation of appropriate starting materials, cyclization, and functional group modifications. One common method involves the reaction of 4-methylphenyl hydrazine with a suitable benzothieno precursor under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be detected through fluorescence changes. In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects by disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is unique due to its specific structural features, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C24H19N3OS

Molecular Weight

397.5g/mol

IUPAC Name

20-(4-methylphenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

InChI

InChI=1S/C24H19N3OS/c1-14-10-12-15(13-11-14)21-16-6-2-3-7-17(16)22-25-23-20(24(28)27(22)26-21)18-8-4-5-9-19(18)29-23/h2-3,6-7,10-13H,4-5,8-9H2,1H3

InChI Key

GNDRBFZGKKDPMV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62

Origin of Product

United States

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